1-(3-Bromopropyl)-3-chloro-4-(fluoromethoxy)benzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group, a chloro group, and a fluoromethoxy group. Its molecular formula is , and it has a molecular weight of approximately 277.58 g/mol. This compound is notable for its unique combination of functional groups, which significantly influence its chemical reactivity and biological activity.
The compound can be synthesized through various chemical processes involving the halogenation and alkylation of suitable benzene derivatives. It is often used in research for developing pharmaceuticals and agrochemicals due to its reactive nature.
1-(3-Bromopropyl)-3-chloro-4-(fluoromethoxy)benzene falls under the category of halogenated aromatic compounds. It is classified as an alkyl halide due to the presence of the bromopropyl group and as an aromatic compound due to the benzene ring.
The synthesis of 1-(3-Bromopropyl)-3-chloro-4-(fluoromethoxy)benzene generally involves multiple steps:
The reaction conditions, including temperature and solvent choice, play a crucial role in optimizing yield and selectivity during synthesis. Careful control over these parameters can help minimize by-products and enhance the purity of the final product.
The molecular structure of 1-(3-Bromopropyl)-3-chloro-4-(fluoromethoxy)benzene can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 277.58 g/mol |
InChI | InChI=1S/C11H14BrClO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3 |
1-(3-Bromopropyl)-3-chloro-4-(fluoromethoxy)benzene can participate in various chemical reactions:
Understanding these reactions allows for strategic modifications to the compound's structure, facilitating the development of derivatives with tailored properties for specific applications.
The mechanism of action for 1-(3-Bromopropyl)-3-chloro-4-(fluoromethoxy)benzene involves interactions at the molecular level where:
The physical properties include:
Key chemical properties include:
1-(3-Bromopropyl)-3-chloro-4-(fluoromethoxy)benzene finds applications in various scientific fields:
This compound's unique structural features enable it to participate in diverse chemical reactions, making it valuable for research and industrial applications.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: